Cas no 2198300-49-9 (2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine)
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanamine, 2-[(5-fluoro-2-pyridinyl)oxy]-N,N-dimethyl-
- 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine
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- Inchi: 1S/C12H17FN2O/c1-15(2)10-4-3-5-11(10)16-12-7-6-9(13)8-14-12/h6-8,10-11H,3-5H2,1-2H3
- InChI Key: HGPBLCRABDHTFZ-UHFFFAOYSA-N
- SMILES: C1(N(C)C)CCCC1OC1=NC=C(F)C=C1
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-1786-2μmol |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1786-5μmol |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1786-10μmol |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1786-20μmol |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1786-1mg |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1786-2mg |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1786-3mg |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1786-4mg |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1786-5mg |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1786-10mg |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
2198300-49-9 | 10mg |
$79.0 | 2023-09-07 |
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine
Comprehensive Overview of 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine (CAS No. 2198300-49-9)
2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine (CAS No. 2198300-49-9) is a specialized organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure combining a fluoropyridine moiety with a dimethylcyclopentylamine group, offers intriguing possibilities for drug discovery and material science. In this detailed exploration, we delve into the compound's properties, synthesis, and emerging applications while addressing common queries from researchers and industry professionals.
The molecular formula of 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine reveals its hybrid nature, blending aromatic and aliphatic components. The presence of the 5-fluoropyridin-2-yl group contributes to the compound's potential bioactivity, as fluorinated pyridines are known to enhance metabolic stability and binding affinity in many therapeutic agents. Meanwhile, the N,N-dimethylcyclopentan-1-amine portion may influence the molecule's conformational flexibility and solubility profile, making it particularly interesting for structure-activity relationship studies.
Recent literature searches indicate growing interest in fluorinated heterocycles like this compound, with researchers frequently querying "role of fluoropyridines in drug design" and "novel cyclopentylamine derivatives." These search trends reflect the pharmaceutical industry's ongoing pursuit of structurally diverse building blocks for medicinal chemistry. The compound's CAS No. 2198300-49-9 has become a valuable identifier for researchers tracking its use in patent applications and scientific publications.
Synthetic approaches to 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine typically involve nucleophilic aromatic substitution reactions between appropriately functionalized pyridine and cyclopentylamine precursors. The fluorine atom at the 5-position of the pyridine ring activates the 2-position for substitution, while the dimethylamino group is usually introduced through reductive amination or alkylation strategies. Process chemists have shown particular interest in optimizing these synthetic routes, as evidenced by searches for "efficient synthesis of fluoropyridyl ethers" and "scale-up of aminocyclopentane derivatives."
From a physicochemical perspective, 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine demonstrates properties that make it suitable for various formulation approaches. The compound's logP value (predicted to be in the moderate range) suggests balanced lipophilicity, while the basic dimethylamino group provides a handle for salt formation. These characteristics address frequent formulation-related queries such as "improving bioavailability of fluorinated compounds" and "salt selection for amine-containing APIs."
In pharmacological contexts, the structural features of 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine have prompted investigations into its potential as a scaffold for central nervous system (CNS) targets. The fluoropyridine moiety is known to enhance blood-brain barrier penetration, while the cyclopentylamine core may influence receptor binding profiles. These aspects correlate with trending research questions like "designing brain-penetrant fluorinated drugs" and "cyclopentylamine in neurotransmitter modulation."
The compound's stability profile has also become a point of interest, particularly regarding the pyridyl ether linkage's robustness under various conditions. Stability studies often focus on the susceptibility of such linkages to metabolic cleavage or chemical degradation, addressing common concerns reflected in searches for "metabolic stability of aryl ethers" and "protecting group strategies for aminocyclopentanes."
Analytical characterization of 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The fluorine atom provides a useful NMR handle (19F NMR), while the mass spectral fragmentation patterns help confirm the molecular structure. These analytical aspects respond to frequent queries about "characterization of fluorinated pharmaceuticals" and "structural elucidation of amine derivatives."
Looking forward, 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine represents an interesting case study in contemporary medicinal chemistry. Its combination of fluorinated aromatic and aliphatic amine components addresses multiple design criteria in modern drug discovery, including metabolic stability, target engagement, and physicochemical optimization. As research continues, this compound may serve as a valuable template for developing novel therapeutic agents addressing unmet medical needs.
In conclusion, 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine (CAS No. 2198300-49-9) stands as a compelling example of how strategic molecular design can yield compounds with significant potential across multiple applications. Its growing presence in scientific literature and patent filings suggests that researchers will continue to explore its possibilities, particularly in addressing current challenges in drug development and material science.
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